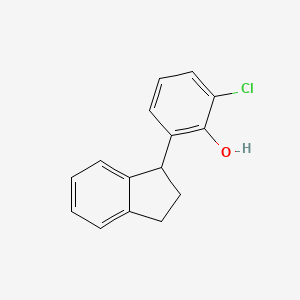![molecular formula C44H36N2O B14423397 5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) CAS No. 83994-91-6](/img/no-structure.png)
5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxyphenyl group linked to two benzo[a]carbazole units, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) typically involves multi-step organic reactions. One common method includes the condensation of 11-ethyl-11H-benzo[a]carbazole with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge between the two benzo[a]carbazole units.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents like bromine or nitric acid, leading to halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated benzo[a]carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
Compared to similar compounds, 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) stands out due to its larger and more complex structure, which can lead to unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Eigenschaften
| 83994-91-6 | |
Molekularformel |
C44H36N2O |
Molekulargewicht |
608.8 g/mol |
IUPAC-Name |
11-ethyl-5-[(11-ethylbenzo[a]carbazol-5-yl)-(4-methoxyphenyl)methyl]benzo[a]carbazole |
InChI |
InChI=1S/C44H36N2O/c1-4-45-40-20-12-10-16-32(40)38-26-36(30-14-6-8-18-34(30)43(38)45)42(28-22-24-29(47-3)25-23-28)37-27-39-33-17-11-13-21-41(33)46(5-2)44(39)35-19-9-7-15-31(35)37/h6-27,42H,4-5H2,1-3H3 |
InChI-Schlüssel |
XITFPSRCDWTMKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C(C5=CC=C(C=C5)OC)C6=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C97)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)


![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)


![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
